molecular formula C24H25NO4 B608969 Memogain CAS No. 224169-27-1

Memogain

Katalognummer B608969
CAS-Nummer: 224169-27-1
Molekulargewicht: 391.467
InChI-Schlüssel: JKVNJTYHRABHIY-WXVUKLJWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Memogain, also known as GLN-1062 or ALPHA-1062, is an inactive prodrug of galantamine . It was developed with the aim of increasing the brain bioavailability and reducing peripheral side effects of galantamine . This compound is more lipophilic than galantamine, which facilitates its entry into the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine . It has been reported to improve cognition more strongly than comparable doses of galantamine in mice .


Synthesis Analysis

This compound is a derivative of galantamine obtained by a one-step chemical modification of the parent drug . This modification almost completely abolishes the pharmacological activity of galantamine on its two major targets in the human body, nicotinic acetylcholine receptor (nAChR) and acetylcholinesterase (AChE) .


Molecular Structure Analysis

The molecular formula of this compound is C24H25NO4 . Its exact mass is 391.18 and its molecular weight is 391.467 .


Chemical Reactions Analysis

This compound is an inactive prodrug of galantamine . It is more lipophilic than galantamine, which allows it to easily enter the brain . Once in the brain, it is enzymatically cleaved to release the active drug, galantamine .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H25NO4 and a molecular weight of 391.46 . It is a solid substance and is soluble in DMSO at 100 mg/mL when ultrasonicated .

Wissenschaftliche Forschungsanwendungen

  • Improved Brain Bioavailability and Reduced Peripheral Side Effects : Gln-1062 (Memogain) is designed to enter the brain preferentially due to its lipophilic nature. Once in the brain, it is cleaved into active galantamine, potentially leading to fewer peripheral side effects and improved effectiveness compared to other cholinesterase inhibitors (Baakman et al., 2016).

  • Enhanced Cognitive Improvement with Fewer Gastrointestinal Side Effects : In animal models of drug-induced amnesia, this compound has been shown to produce significantly greater cognitive improvement than galantamine, without the gastrointestinal side effects typical of unmodified drugs and other cholinesterase inhibitors (Maelicke et al., 2009).

  • Safety and Efficacy in Elderly Subjects : A study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of Gln-1062 in elderly subjects found that it was well tolerated and showed promising improvements in cognitive tests (Bakker et al., 2020).

  • Potential in Slowing Alzheimer's Disease Progression : Intranasal dosage of this compound in a mouse model of Alzheimer's disease indicated improved behavioral symptoms and a significant reduction in amyloid-β plaque density in the brain (Bhattacharya et al., 2015).

  • Supra-bioavailable Nicotinic Enhancer : this compound has been highlighted as a potential second-generation anti-dementia drug with combined symptomatic and disease-modifying properties. It has shown significantly increased bioavailability in the brain, reduced gastrointestinal side effects, and neuroprotective activity (Maelicke, 2009).

Wirkmechanismus

Memogain works by enzymatically cleaving galantamine, thereby regaining its pharmacological activity as a cholinergic enhancer . It has been reported that this compound has more than 15-fold higher bioavailability in the brain than the same doses of galantamine .

Eigenschaften

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNJTYHRABHIY-WXVUKLJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224169-27-1
Record name Galantamine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZGALANTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.